molecular formula C10H9N3S2 B7728669 CID 1395

CID 1395

Cat. No. B7728669
M. Wt: 235.3 g/mol
InChI Key: GCZZOZBWAZHCAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 1395 is a useful research compound. Its molecular formula is C10H9N3S2 and its molecular weight is 235.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Protein Function Control : CID is used to study biological processes with reversible and spatiotemporal control of protein function in cells. It has applications in dissecting signal transduction, membrane, and protein trafficking (Voss, Klewer, & Wu, 2015).

  • Gene Regulation : Engineered PROTAC-CID systems provide inducible gene regulation and gene editing, enabling gradient-level fine-tuning of gene expression and multiplex biological signals with different logic gating operations (Ma et al., 2023).

  • Protein-Protein Interaction Study : CID is utilized for reversible control of protein localization in living cells, providing insight into dynamic biological processes like cell signaling networks (Aonbangkhen et al., 2018).

  • Mass Spectrometry : CID is a common ion activation technique in mass spectrometry, aiding in peptide sequencing and identification (Tabb et al., 2003).

  • Cell Biology Problem Solving : CID has resolved numerous problems in cell biology, especially in understanding the signaling paradox of small GTPases and lipid second messengers (DeRose, Miyamoto, & Inoue, 2013).

  • Environmental Health : Research on radon gas concentration in residential homes and its health impacts, although not directly related to CID 1395, shows the breadth of research in environmental and public health sectors (Bahmani & Gholampoor, 2019).

  • Plant Breeding : CID in the form of carbon isotope discrimination has applications in plant breeding, aiding in the selection of traits like water use efficiency in crops (González-Martínez et al., 2008; Anyia et al., 2007).

  • Peptide Fragmentation Study : CID's role in the fragmentation study of peptides has interdisciplinary significance, contributing to fields like environmental chemistry and medicinal chemistry (Ivanova & Spiteller, 2017).

  • Bioinformatic Tool Development : The development of bioinformatic tools like cid for processing cloned DNA fragments demonstrates the application of CID in genomic studies (Freitas, Martins, & Galetti, 2008).

properties

IUPAC Name

N-phenyl-N'-(1,3-thiazol-2-yl)carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S2/c14-9(13-10-11-6-7-15-10)12-8-4-2-1-3-5-8/h1-7H,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZZOZBWAZHCAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=NC2=NC=CS2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=NC2=NC=CS2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CID 1395
Reactant of Route 2
Reactant of Route 2
CID 1395
Reactant of Route 3
CID 1395
Reactant of Route 4
CID 1395
Reactant of Route 5
CID 1395
Reactant of Route 6
Reactant of Route 6
CID 1395

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.